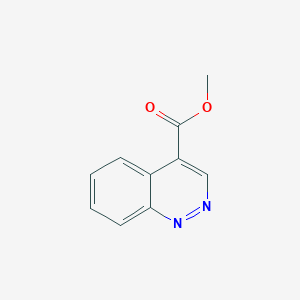

Methyl Cinnoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl cinnoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-12-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFIQIWPJYLXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553317 | |

| Record name | Methyl cinnoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107858-67-3 | |

| Record name | Methyl cinnoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Methyl Cinnoline 4 Carboxylate and Its Analogues

Exploration of Cyclization Mechanisms (e.g., Widman-Stoermer, Richter)

The construction of the cinnoline (B1195905) ring system is predominantly achieved through intramolecular cyclization reactions. Several classical and modern methods have been developed, each proceeding through distinct mechanistic pathways.

The Richter Cinnoline Synthesis was one of the earliest methods reported. researchgate.netsmolecule.com It involves the diazotization of an o-aminoarylacetylene, such as o-aminophenylpropiolic acid, which then undergoes intramolecular cyclization. wikipedia.orgweebly.com The initial product is a 4-hydroxycinnoline derivative, which can be subsequently decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.orgchemeurope.com A general method for synthesizing methyl 3-aryl/alkyl-4-cinnolinecarboxylate has been developed based on a Richter cyclization strategy, starting from commercially available 2-aryl/alkyl ethynyl (B1212043) aniline (B41778) and methyl acetate. researchgate.netresearchgate.net

The Widman-Stoermer Synthesis is another classic route that involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite (B80452). smolecule.comchemeurope.com The reaction proceeds via the formation of a stable N-nitrosamine intermediate from the starting aniline. This intermediate then loses a molecule of water to form a diazonium salt, which subsequently reacts with the vinyl group in the intramolecular ring-closing step to form the cinnoline ring. chemeurope.com This method has been applied to synthesize cinnolines with various substituents, including heterocyclic nuclei like pyridyl and quinolyl groups. rsc.org

Modern synthetic approaches have expanded beyond these classical methods, often employing metal catalysis to achieve higher efficiency and broader substrate scope. For instance, rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes provides a highly efficient route to both cinnolines and cinnolinium salts. researchgate.net Copper-catalyzed intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has also been reported for the synthesis of C3-substituted cinnolines. researchgate.net Furthermore, transition-metal-free methods have been developed, such as an intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, which proceeds through condensation, isomerization, cyclization, and aromatization steps. rsc.orgnih.gov

| Method | Starting Materials | Key Intermediate | Typical Product | Reference |

| Richter Synthesis | o-Aminoarylacetylene | Aryl diazonium salt | 4-Hydroxycinnoline derivative | wikipedia.org, researchgate.net, smolecule.com |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | N-Nitrosamine / Diazonium salt | Substituted cinnoline | chemeurope.com, smolecule.com, rsc.org |

| Rh(III)-Catalyzed Annulation | Azobenzene and internal alkyne | Metallacycle | 3,4-Disubstituted cinnolinium salt | researchgate.net |

| Cu(II)-Catalyzed Cyclization | N-Methyl-N-phenyl hydrazone | Not specified | C3-Substituted cinnoline | researchgate.net |

| Transition-Metal-Free Redox Cyclization | 2-Nitrobenzyl alcohol and benzylamine | Hydrazone | Substituted cinnoline | nih.gov, rsc.org |

Role of Diazo Intermediates in Ring-Closing Reactions

Diazo and diazonium intermediates are central to many foundational cinnoline synthesis methodologies. ijper.orgnih.govacs.org In reactions like the Widman-Stoermer and Richter syntheses, the formation of a diazonium salt from an ortho-substituted aniline is the critical step that precedes the final ring closure. chemeurope.com

The general mechanism begins with the diazotization of a primary aromatic amine. For example, in the Widman-Stoermer reaction, an α-vinyl-aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid). chemeurope.com This forms an N-nitrosamine, which then rearranges and eliminates water to generate the reactive diazonium cation. chemeurope.com The electrophilic diazonium group is then positioned to be attacked by an adjacent nucleophilic carbon-carbon double bond (the vinyl group), leading to an intramolecular cyclization that forms the six-membered pyridazine (B1198779) ring of the cinnoline system. thepharmajournal.com

Similarly, the Richter synthesis relies on the cyclization of a diazonium salt derived from an o-aminophenylalkyne. wikipedia.org The stability and reactivity of the diazo intermediate are paramount for the success of the cyclization. In some cases, the diazo group itself can be part of the starting material. For instance, rhodium-catalyzed redox-neutral annulation reactions between diazo and azo compounds have been developed for the synthesis of cinnolines through a tandem C-H activation and C-N bond formation strategy. nih.govnih.gov

Investigations into pyrrolo-cinnoline derivatives have also highlighted the role of diazo intermediates. clockss.org 3-Diazopyrroles, when refluxed in acetic acid, can undergo intramolecular coupling between the diazonium group and an activated phenyl substituent to form the 1H-pyrrolo[3,2-c]cinnoline ring system. clockss.org This demonstrates the versatility of intramolecular coupling reactions involving diazo intermediates for constructing fused cinnoline systems.

Electrophilic and Nucleophilic Substitution Pathways on the Cinnoline Core

The functionalization of the pre-formed cinnoline ring can occur through either electrophilic or nucleophilic substitution, with the regioselectivity being heavily influenced by the electronic nature of the diazine system and the presence of existing substituents. The two nitrogen atoms in the cinnoline ring are electron-withdrawing, which generally deactivates the carbocyclic ring towards electrophilic attack but facilitates nucleophilic substitution.

Nucleophilic Substitution: The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens. Studies on related pyrimido[5,4-c]cinnolines have shown that the 4-position is reactive towards nucleophiles like hydrazine (B178648) and various amines, proceeding via an addition-elimination (SNAr) mechanism. ekb.eg The electron-withdrawing character of the cinnoline nitrogens is thought to facilitate the nucleophilic attack at this position and stabilize the anionic intermediate. ekb.eg Direct metalation of the cinnoline scaffold using specialized bases has proven to be a powerful method for regioselective functionalization, which can be considered a form of nucleophilic pathway initiated by a strong base. For example, using TMP₂Mg·2LiCl in the presence of BF₃·Et₂O leads to magnesiation preferentially at the C-3 position. acs.org In contrast, using the zinc base TMP₂Zn·2MgCl₂·2LiCl directs the metalation to the C-8 position. acs.orgnih.gov These organometallic intermediates can then be quenched with various electrophiles to install a wide range of functional groups. acs.org

Electrophilic Substitution: While the cinnoline ring is generally deactivated towards electrophiles, the nitrogen atoms can direct electrophilic attacks. However, steric hindrance from the fused benzene (B151609) ring can limit reactivity at certain positions. The main approach for electrophilic attack is often on the benzene portion of the ring system. thepharmajournal.comiosrjournals.org

| Reagent/Reaction Type | Position(s) Functionalized | Mechanistic Pathway | Reference |

| Amines/Hydrazine on pyrimido[5,4-c]cinnolin-4-one | C-4 | Nucleophilic Aromatic Substitution (SNAr) | ekb.eg |

| TMP₂Mg·2LiCl / BF₃·Et₂O (Magnesiation) | C-3 (major), C-8 (minor) | Directed Metalation | acs.org |

| TMP₂Zn·2MgCl₂·2LiCl (Zincation) | C-8 | Directed Metalation | acs.org, nih.gov |

| Electrophilic Attack | Benzene ring | Electrophilic Aromatic Substitution | thepharmajournal.com |

Radical Reaction Pathways in Cinnoline Functionalization

Radical chemistry offers alternative pathways for the synthesis and functionalization of cinnoline derivatives, often under mild conditions. These methods can provide access to structures that are difficult to obtain through traditional ionic pathways.

One strategy involves the electrochemical synthesis of cinnolines through a radical cyclization and migration process. rsc.org Starting from ortho-alkynyl acetophenones and sulfonyl hydrazides, this method uses an organic catalyst to initiate a radical cascade, featuring excellent regioselectivity and tolerance for various functional groups. rsc.org Another approach involves a cascade reaction featuring alkynyl amination and a diazo radical cyclization to produce diversified cinnolines. researchgate.net

Radical decarboxylative functionalization represents a powerful strategy for modifying molecules containing a carboxylic acid group, such as derivatives of cinnoline-4-carboxylic acid. sioc.ac.cnnih.gov While not yet specifically detailed for methyl cinnoline-4-carboxylate in the provided sources, the general principle involves the oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate an alkyl or aryl radical. This radical can then be trapped in a variety of ways. For instance, photoredox catalysis can be used to generate the radical under mild, visible-light-induced conditions. sioc.ac.cn In decarboxylative chlorination, a radical is generated and subsequently chlorinated via a radical ligand transfer from a metal complex. nih.gov This suggests a potential pathway for converting the carboxylate group at the 4-position of the cinnoline core into other functional groups via a radical intermediate.

Stereochemical Aspects and Regioselectivity in Cinnoline Synthesis

Controlling stereochemistry and regioselectivity is a critical challenge in the synthesis of complex molecules, and the synthesis of cinnoline derivatives is no exception. The substitution pattern on the final cinnoline ring is often dictated by the synthetic method employed.

Regioselectivity: Many modern synthetic methods for cinnolines exhibit a high degree of regioselectivity. Transition metal-catalyzed C-H activation is particularly valuable for achieving regioselective functionalization. nih.gov For example, ruthenium-catalyzed C-H activation of phthalazinones followed by annulation with propargyl alcohols leads to a simple, one-pot synthesis of cinnoline-fused diones with high regioselectivity. rsc.org As mentioned previously, the choice of metalating agent in direct functionalization of the cinnoline core allows for precise control over the site of substitution, enabling selective functionalization at either the C-3 or C-8 positions. acs.orgnih.gov A practical three-component reaction between 3,4-dihydronaphthalen-1(2H)-one, an arylglyoxal, and hydrazine hydrate (B1144303) also proceeds with high regioselectivity to form 3-aryl-5,6-dihydrobenzo[h]cinnolines. acs.org

Stereochemistry: When the synthesis of a cinnoline derivative creates new stereocenters, controlling the stereochemical outcome is essential. In a Sc(OTf)₃-mediated [4+2] annulation (an azo-Povarov reaction) between N-carbonyl aryldiazenes and cyclopentadiene, the reaction proceeds to form tetrahydro-4H-cyclopenta[c]cinnoline derivatives with defined stereochemistry. nih.gov Mechanistic proposals for this reaction consider both concerted and stepwise pathways, with different facial approaches (endo vs. exo) of the diene to the diazene (B1210634) potentially influencing the stereochemical outcome of the cycloadduct. nih.gov Similarly, an uncatalyzed [4+2] cycloaddition between aryldiazenes and trans-cyclooctene (B1233481) also produces ring-fused cinnoline derivatives, where the trans-stereochemistry of the final product supports a concerted mechanism. rsc.org

Derivatization and Advanced Functionalization of the Methyl Cinnoline 4 Carboxylate Scaffold

Ester Modifications: Hydrolysis and Amidation

The ester functionality at the 4-position of the cinnoline (B1195905) ring is a prime site for initial modifications. Standard hydrolysis of the methyl ester to the corresponding carboxylic acid can be readily achieved under basic or acidic conditions. This transformation is a gateway to a variety of other functional groups, most notably amides.

The direct conversion of methyl cinnoline-4-carboxylate to cinnoline-4-carboxamides can be achieved by heating with a primary or secondary amine, sometimes in the presence of a catalyst. A more general and milder approach involves a two-step sequence: hydrolysis to the carboxylic acid, followed by amidation. The resulting cinnoline-4-carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents. rsc.org Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), facilitate the efficient formation of the amide bond under mild conditions, typically at room temperature. nih.govnih.gov This method is compatible with a broad scope of amines, including those with sensitive functional groups. rsc.org

For instance, the synthesis of various quinoline-carboxamides has been successfully demonstrated by reacting the corresponding quinoline-carboxylic acid with amino esters in the presence of HBTU and triethylamine. nih.govresearchgate.net A similar strategy can be envisioned for this compound, as illustrated in the following general reaction scheme:

General Scheme for Amidation of this compound:

Hydrolysis: this compound + NaOH/H₂O → Cinnoline-4-carboxylic acid

Amidation: Cinnoline-4-carboxylic acid + R¹R²NH + HBTU/DIEA → N,N-R¹,R²-cinnoline-4-carboxamide

This approach allows for the introduction of a diverse array of substituents at the 4-position, significantly expanding the chemical space accessible from the parent ester.

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | NaOH or LiOH in aq. alcohol, heat | Cinnoline-4-carboxylic acid | Generally high yielding; provides the precursor for amidation. |

| Amidation | R¹R²NH, HBTU, DIEA, DMF, rt | N,N-R¹,R²-cinnoline-4-carboxamide | Mild conditions; broad amine scope; high yields. rsc.orgnih.gov |

Halogenation and Nitro-Substitution Reactions

Electrophilic aromatic substitution on the benzene (B151609) portion of the cinnoline ring allows for the introduction of halogens and nitro groups, which are valuable handles for further functionalization. The regioselectivity of these reactions is influenced by the directing effects of the fused heterocyclic ring and the electron-withdrawing nature of the carboxylate group. The nitrogen atoms in the cinnoline ring are deactivating, making the carbocyclic ring less reactive towards electrophiles than benzene itself.

Direct halogenation of the cinnoline ring can be challenging. However, related heterocycles such as quinolines have been successfully halogenated. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source at room temperature. While this specific regioselectivity is dictated by the 8-substituent, it demonstrates the feasibility of direct halogenation on such heterocyclic systems.

Nitration of the cinnoline ring system is also possible. For example, 4-hydroxycinnoline can be nitrated to afford a mixture of nitro-compounds, from which 4-hydroxy-6-nitrocinnoline can be isolated. This suggests that the 6- and 8-positions are susceptible to electrophilic attack. The nitro group, once installed, can be a precursor to an amino group via reduction, which can then be further derivatized.

Alkylation and Acylation of the Cinnoline Ring System

Alkylation and acylation of the cinnoline ring can occur at either the nitrogen atoms or the carbon atoms of the ring system. N-alkylation typically occurs at one of the ring nitrogens, with the position of alkylation being influenced by steric and electronic factors of other substituents.

Direct C-H alkylation of the cinnoline ring is a more modern approach. For related heterocycles like quinolines, rhodium-catalyzed ortho-alkylation with olefins has been demonstrated. wikipedia.orgnih.govbeilstein-journals.orgresearchgate.net This method involves C-H activation and is highly regioselective. The application of such methods to this compound could potentially lead to the introduction of alkyl groups at the C3 or C5 positions.

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. libretexts.orgpurdue.eduresearchgate.netlibretexts.org However, the application of this reaction to nitrogen-containing heterocycles like cinnoline can be complicated by the coordination of the Lewis acid catalyst to the nitrogen lone pairs, which deactivates the ring towards electrophilic attack. Despite this, intramolecular Friedel-Crafts acylation has been used to synthesize fused quinoline (B57606) systems. researchgate.net With careful choice of catalyst and reaction conditions, intermolecular Friedel-Crafts acylation of the benzene ring of this compound may be achievable, likely favoring the 6- and 8-positions.

| Reaction Type | Potential Method | Expected Product | Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base | N-alkylated this compound | Potential for mixture of N1 and N2 isomers. |

| C-H Alkylation | Rh(I) catalyst, olefin | C3- or C5-alkylated this compound | Requires specialized catalysts; regioselectivity may vary. wikipedia.orgnih.gov |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated this compound (e.g., at C6 or C8) | Lewis acid coordination to nitrogen can inhibit the reaction. libretexts.orgpurdue.edu |

Synthesis of Spiro and Fused Heterocyclic Cinnoline Derivatives

The this compound scaffold can be used to construct more complex polycyclic systems, such as spiro and fused heterocycles. These transformations often involve multi-step sequences that build upon the existing functionality of the cinnoline ring.

The synthesis of fused pyrazolo[4,3-c]cinnoline derivatives has been reported. nih.govresearchgate.net This transformation typically involves the conversion of a cinnoline precursor into a hydrazine (B178648) derivative, which then undergoes cyclization to form the fused pyrazole (B372694) ring. For example, a 4-chlorocinnoline (B183215) derivative can be reacted with hydrazine to form a 4-hydrazinylcinnoline, which can then be cyclized with a suitable reagent to yield the pyrazolo[4,3-c]cinnoline core. nih.gov

The synthesis of spiro-heterocyclic cinnolines is less common, but plausible routes can be envisioned. For example, a [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile derived from this compound could lead to the formation of a spiro-pyrrolidine ring at the 4-position. Such reactions are known for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones from isatins, which share some structural similarity with a potential activated cinnoline derivative. researchgate.netmdpi.com

Post-Synthetic Modification Strategies

Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled cinnoline scaffold. This strategy is particularly useful for introducing diversity late in a synthetic sequence.

A key example of a post-synthetic modification would be the transformation of a nitro group, introduced via electrophilic substitution (see section 4.2), into an amino group. This reduction is typically achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation. The resulting amino-cinnoline derivative is a versatile intermediate that can undergo a variety of further reactions, such as acylation, sulfonylation, or diazotization followed by Sandmeyer reactions.

Another powerful post-synthetic modification strategy involves the use of palladium-catalyzed cross-coupling reactions on a halogenated this compound (see section 4.6). consensus.app This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, as well as amino and ether linkages.

Functional group interconversions of the ester at the 4-position also fall under this category. Beyond hydrolysis and amidation, the ester can be reduced to a primary alcohol, which can then be oxidized to an aldehyde or converted to other functional groups.

Introduction of Diverse Aryl/Alkyl Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of aryl and alkyl substituents onto the cinnoline ring. nobelprize.orgmdpi.com These reactions typically require a halogenated cinnoline precursor, which can be prepared as described in section 4.2.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming carbon-carbon bonds. nih.govbeilstein-journals.org For example, a 4-chloro- or 4-bromocinnoline-carboxylate can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 4-arylcinnoline-carboxylate. consensus.appresearchgate.netnih.gov This reaction is tolerant of a wide variety of functional groups on both coupling partners.

The Heck reaction provides a means to introduce alkenyl substituents by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. mdpi.comrug.nlnih.gov The Sonogashira coupling allows for the introduction of alkynyl groups by reacting an organohalide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.netajouronline.comwikipedia.org 4-Ethynylcinnolines have been successfully synthesized from 4-chlorocinnoline using Sonogashira coupling. consensus.app

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govnih.govwikipedia.orgbeilstein-journals.orglibretexts.orgrug.nl This reaction can be used to couple a halogenated cinnoline with a primary or secondary amine to produce an amino-cinnoline derivative. beilstein-journals.org

| Cross-Coupling Reaction | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Aryl/heteroaryl-substituted cinnoline | consensus.appnih.govbeilstein-journals.org |

| Heck | Alkene | Alkenyl-substituted cinnoline | rug.nlnih.gov |

| Sonogashira | Terminal alkyne | Alkynyl-substituted cinnoline | researchgate.netconsensus.app |

| Buchwald-Hartwig Amination | Amine | Amino-substituted cinnoline | wikipedia.orgbeilstein-journals.org |

Applications of Methyl Cinnoline 4 Carboxylate As a Synthetic Intermediate

Precursor for Complex Polyheterocyclic Architectures

The cinnoline (B1195905) scaffold is a key structural motif in numerous biologically active compounds. nih.gov Methyl cinnoline-4-carboxylate provides a readily accessible entry point for the elaboration of this core into larger, more complex polyheterocyclic systems. Through various synthetic strategies, the cinnoline ring can be fused with other heterocyclic rings, leading to novel chemical entities with unique three-dimensional structures and properties.

One notable application is in the synthesis of pyrazolo[4,3-c]cinnoline derivatives. nih.govnih.govresearchgate.net These compounds are generated by constructing a pyrazole (B372694) ring fused to the cinnoline core. The synthetic route often involves the conversion of the methyl carboxylate group at the 4-position into a hydrazide, which can then undergo cyclization to form the pyrazole ring. For instance, treatment of a 3-acetyl-cinnolin-4-one with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the fused pyrazolo[4,3-c]cinnoline system. pnrjournal.com

Furthermore, this compound derivatives are instrumental in the preparation of thieno[3,2-c]cinnolines and thieno[3,4-c]cinnolines. researchgate.netrsc.org These sulfur-containing polyheterocycles are synthesized by annulating a thiophene (B33073) ring onto the cinnoline framework. A common strategy involves the reaction of a functionalized cinnoline, such as 4-chlorocinnoline-3-carbonitrile (B3351515) (which can be derived from the corresponding carboxylate), with a sulfur-containing reagent like methyl thioglycolate to yield the thieno[3,2-c]cinnoline system. rsc.org Similarly, modified Sandmeyer reactions on aminothiophene precursors can lead to the regioselective intramolecular cyclization to form thieno[3,4-c]cinnoline structures. researchgate.net

The versatility of the cinnoline scaffold derived from this compound extends to the synthesis of other fused systems, including:

Pyrrolo[1,2-b]cinnolines : These compounds have shown interesting luminescent properties. researchgate.net

11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines : Investigated for their cytotoxic activities. nih.govpnrjournal.com

Indazolo[1,2-a]cinnolines : Synthesized through transition metal-catalyzed tandem reactions. researchgate.net

The ability to serve as a precursor for such a wide array of polyheterocyclic architectures underscores the importance of this compound in synthetic organic chemistry.

Role in Building Novel Molecular Frameworks

Beyond the fusion of additional heterocyclic rings, this compound is pivotal in the construction of novel molecular frameworks with diverse functionalities and substitution patterns. The ester group at the C4 position, along with other positions on the bicyclic ring system, can be chemically modified to introduce a variety of substituents, thereby tuning the electronic and steric properties of the molecule.

The development of new synthetic methodologies has expanded the utility of cinnoline derivatives in creating unique molecular scaffolds. For example, rhodium-catalyzed intermolecular cyclization reactions provide access to the cinnoline scaffold under mild conditions, allowing for the incorporation of various functional groups. nih.gov This highlights the robustness of the cinnoline core and its capacity to be integrated into larger, more complex molecules.

Research has demonstrated the synthesis of new substituted methyl thieno[3,4-c]cinnoline-3-carboxylate compounds from methyl 3-aminothiophene-2-carboxylate precursors. researchgate.net This transformation not only builds a novel fused heterocyclic framework but also retains a carboxylate handle for further functionalization, showcasing a step-wise approach to complex molecule construction.

The following table illustrates examples of novel molecular frameworks derived from cinnoline precursors, highlighting the diversity of achievable structures.

| Framework Class | Synthetic Approach | Key Features | Potential Application |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnolines | Cyclization of cinnoline hydrazides | Fused pyrazole and cinnoline rings | Anti-inflammatory, Antibacterial nih.gov |

| Thieno[3,2-c]cinnolines | Annulation with sulfur reagents | Fused thiophene and cinnoline rings | Medicinal Chemistry rsc.org |

| Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines | Multi-step fusion reactions | Complex, multi-ring nitrogen heterocycle | Cytotoxic agents pnrjournal.com |

| Cinnoline-3-carboxamides | Amidation of the corresponding carboxylic acid | Amide functionality for diverse substitution | Kinase inhibitors nih.gov |

Utilization in Cascade and Tandem Reactions

Cascade and tandem reactions represent a highly efficient strategy in organic synthesis, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This compound and its precursors are valuable substrates in such reactions, enabling the rapid construction of complex molecular architectures with increased atom and step economy.

Rhodium(III)-catalyzed cascade reactions have been successfully employed for the synthesis of cinnolines and cinnolinium salts. acs.orgnih.gov These reactions can proceed via a sequence of C-H activation, C-C coupling, and intramolecular cyclization/dehydration steps. nih.gov For example, the reaction of Boc-arylhydrazines with alkynes in the presence of a rhodium catalyst can initiate a cascade that leads to the formation of the cinnoline ring system in a highly efficient manner. acs.orgnih.gov

Similarly, tandem C-H alkylation/[4+2] annulation reactions catalyzed by ruthenium(II) and rhodium(III) have been developed to synthesize diverse indazolo[2,1-a]cinnolin-12-ones. researchgate.net These processes demonstrate the power of transition metal catalysis to orchestrate complex transformations involving cinnoline precursors, leading to a significant increase in molecular complexity in a single synthetic operation.

The key advantages of using cinnoline intermediates in cascade reactions include:

Efficiency : Multiple transformations occur in one pot, reducing reaction time, solvent usage, and purification steps.

Complexity Generation : Simple starting materials can be rapidly converted into complex polycyclic structures.

Stereoselectivity : In some cases, cascade reactions can proceed with high stereoselectivity, allowing for the controlled synthesis of chiral molecules.

These advanced synthetic methods highlight the utility of the cinnoline framework as a robust platform for the development of efficient and elegant routes to complex molecular targets.

Contribution to Material Science Research

The unique electronic and structural properties of the cinnoline ring system suggest potential applications for its derivatives, including this compound, in the field of materials science. While direct applications in polymer synthesis are not extensively documented, the inherent characteristics of the cinnoline scaffold make it an attractive candidate for incorporation into functional materials such as coordination polymers and optoelectronic devices.

Coordination Polymers: The carboxylate functionality of this compound, after hydrolysis to the corresponding carboxylic acid, provides a coordination site for metal ions. This allows for its use as an organic linker in the construction of coordination polymers (CPs) or metal-organic frameworks (MOFs). Although research has more extensively explored the use of quinoline-based carboxylates in this context, the principles are directly applicable to cinnoline derivatives. nih.govscilit.com The nitrogen atoms of the cinnoline ring can also participate in coordination, leading to multidimensional networks with potentially interesting magnetic, luminescent, or porous properties. nih.gov The structural diversity of these polymers can be influenced by factors such as the choice of metal ion and reaction temperature. nih.gov

Optoelectronics and Nonlinear Optics: Aryl-substituted cinnolines have been identified as potential materials for nonlinear optics (NLO). researchgate.net The extended π-conjugated system of the cinnoline ring, which can be further extended through substitution, is crucial for exhibiting NLO properties. Organic materials with significant NLO responses are of interest for applications in optical switching and signal processing. mdpi.comresearchgate.net Quinoline (B57606) derivatives, which are structurally similar to cinnolines, have been investigated for their applications in organic light-emitting diodes (OLEDs) and as random laser media, owing to their unique optical properties arising from the extensive delocalization of electrons. mdpi.commdpi.com The presence of the electron-withdrawing carboxylate group in this compound can be used to tune the electronic properties of the π-system, which could be beneficial in designing molecules with specific optoelectronic characteristics. researchgate.net

The following table summarizes the potential contributions of the cinnoline-4-carboxylate scaffold to materials science.

| Area of Material Science | Potential Role of Cinnoline-4-carboxylate | Key Structural Features | Analogous Systems |

|---|---|---|---|

| Coordination Polymers | Organic linker for framework construction | Carboxylate group and ring nitrogen atoms for metal coordination | Quinoline-2,4-dicarboxylate in 3D polymers nih.gov |

| Nonlinear Optics (NLO) | Core scaffold for NLO-active molecules | Extended π-conjugated system | Aryl-substituted cinnolines researchgate.net, Quinazolinone derivatives researchgate.net |

| Optoelectronics (e.g., OLEDs) | Component of electron-transporting or emissive materials | Aromatic heterocyclic structure with tunable electronic properties | Quinoline derivatives in OLEDs and photovoltaics mdpi.commdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques for Cinnoline 4 Carboxylates Excluding Basic Identification

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of reaction products by providing exact mass measurements, which in turn allows for the determination of elemental compositions. In the study of cinnoline (B1195905) derivatives, HRMS is crucial for distinguishing between isomers and identifying unexpected products formed during synthesis.

The fragmentation patterns of cinnoline and its derivatives under electron ionization (EI) have been studied, providing a basis for interpreting the mass spectra of more complex structures like methyl cinnoline-4-carboxylate. The cinnoline ring itself can undergo characteristic fragmentation, and the presence of the methyl carboxylate group introduces additional fragmentation pathways. For instance, the fragmentation of quinoline-4-carboxylic acids, which are structurally related to cinnoline-4-carboxylic acids, often involves the loss of the carboxyl group as COOH or CO2, followed by fragmentation of the quinoline (B57606) ring system.

A key fragmentation mode for cinnoline involves the loss of N2, although this can be difficult to distinguish from the loss of CO in low-resolution mass spectrometry. HRMS, with its high mass accuracy, can differentiate between these two losses, providing clear evidence for the fragmentation pathway. In a study on fused nitrogen-containing ring systems, including pyrimido-cinnolines, the cinnoline part of the molecule was observed as a fragment, indicating a characteristic cleavage pattern.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated Mass (m/z) | Ion Type |

| C10H8N2O2 | 188.0586 | [M]+• |

| C9H5N2O | 157.0402 | [M-OCH3]+ |

| C9H8N2 | 144.0688 | [M-CO2]+• |

| C8H6 | 102.0469 | [M-CO2-N2]+• |

Note: This table is predictive and based on known fragmentation patterns of similar heterocyclic compounds.

Advanced NMR Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is invaluable for elucidating the complex structures of cinnoline-4-carboxylates and for gaining insights into reaction mechanisms. While standard 1H and 13C NMR are used for basic structural confirmation, more advanced methods are required for unambiguous assignment of all signals and for understanding subtle stereochemical and electronic effects.

For example, in the synthesis of substituted quinolines, which are structurally analogous to cinnolines, 2D NMR techniques such as COSY (Correlation Spectroscopy) are essential for assigning the protons on the quinoline rings. These experiments reveal the connectivity between protons, which is often not clear from 1D spectra alone due to complex coupling patterns.

In mechanistic studies, NMR can be used to monitor the progress of a reaction and to identify intermediates. For instance, in the synthesis of dihydroquinazolinones, NMR was used to determine the configuration of newly formed stereogenic centers, providing crucial information about the reaction's stereoselectivity. nih.gov The detection of low-energy conformations and through-space interactions, such as π-stacking, can also be achieved using advanced NMR techniques, offering a deeper understanding of the molecule's behavior in solution. nih.gov

Table 2: Representative 1H and 13C NMR Chemical Shifts (ppm) for a Cinnoline Ring System

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 3 | ~9.3 | ~145 |

| 4 | - | ~125 |

| 5 | ~8.2 | ~130 |

| 6 | ~7.8 | ~128 |

| 7 | ~7.9 | ~133 |

| 8 | ~8.5 | ~120 |

| 4a | - | ~148 |

| 8a | - | ~150 |

Note: These are approximate values for an unsubstituted cinnoline and will vary with substitution.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and torsion angles, which is fundamental to understanding the molecule's steric and electronic properties.

These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the material and can have implications for its solubility and other physical characteristics.

Table 3: Selected Crystallographic Data for a Representative Quinoline-4-carboxylate Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2674 (3) |

| b (Å) | 10.0529 (4) |

| c (Å) | 10.0562 (4) |

| α (°) | 101.193 (2) |

| β (°) | 108.616 (2) |

| γ (°) | 98.741 (2) |

| Volume (ų) | 756.14 (5) |

Data for ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. nih.gov

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and functional groups within a molecule. These techniques are complementary and can be used to identify characteristic vibrational modes.

For a molecule like this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending modes of the cinnoline ring, as well as vibrations associated with the C=N and N=N bonds within the heterocyclic ring. The methyl carboxylate group will give rise to strong and characteristic absorptions. The C=O stretching vibration of the ester is typically observed in the region of 1700-1750 cm-1 in the IR spectrum. The C-O stretching vibrations of the ester will also be present.

In a study of quinoline-4-carboxylic acid derivatives, the C=O and O-H stretching absorptions were identified in the ranges of 1724–1708 cm−1 and 3436–3242 cm−1, respectively. ui.ac.id The analysis of the FTIR spectrum of quinoline-2-carboxylic acid indicated the presence of both the neutral molecule and a zwitterionic form in the solid state. researchgate.net Such detailed analysis of the vibrational spectra can provide insights into the electronic structure and intermolecular interactions of cinnoline-4-carboxylates.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Ester) | Stretching | 1700 - 1750 |

| C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment and intermolecular interactions.

Future Directions and Emerging Research Avenues in Cinnoline 4 Carboxylate Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the cinnoline (B1195905) core has traditionally relied on methods like the Richter and Borsche-Herbert cyclizations. researchgate.netresearchgate.net However, modern synthetic chemistry is moving towards catalyst-driven processes that offer higher efficiency, selectivity, and functional group tolerance. Future research is intensely focused on discovering and optimizing new catalytic systems.

Metal-catalyzed cross-coupling and annulation reactions have emerged as powerful tools. researchgate.net For instance, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes provides a regioselective route to 3,4-disubstituted cinnolines. researchgate.net Similarly, rhodium and ruthenium catalysts have been employed for the synthesis of related quinoline (B57606) carboxylates through C-H activation pathways, a strategy that holds promise for cinnoline synthesis. The development of catalysts based on more abundant and less toxic metals like iron and copper is a key area of interest. Iron-catalyzed C(sp³)–H oxidation and copper-catalyzed annulation reactions represent greener and more cost-effective alternatives. researchgate.net

A particularly innovative direction is the development of catalyst-free synthesis methods. Recent studies have shown that cinnolines can be synthesized efficiently through the cascade annulation of enaminones and aryl diazonium tetrafluoroboronates by simply heating in a suitable solvent like dimethyl sulfoxide (DMSO), completely avoiding the need for a catalyst. This approach simplifies the reaction setup and purification process, contributing to a more sustainable synthetic protocol.

| Catalyst System | Reaction Type | Advantages |

| Palladium | Annulation of triazenes and alkynes | High regioselectivity, good functional group tolerance. researchgate.net |

| Rhodium/Ruthenium | C-H Activation/Annulation | Atom economy, direct functionalization. |

| Iron/Copper | Oxidative Coupling/Annulation | Low cost, low toxicity, environmentally benign. researchgate.net |

| Catalyst-Free | Cascade Annulation | Operational simplicity, reduced waste, no catalyst cost. |

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. The integration of flow chemistry is a major emerging avenue in the synthesis of cinnoline derivatives.

Researchers have successfully developed continuous-flow processes for the derivatization of cinnoline scaffolds. For example, a simple and efficient continuous-flow hydrogenation process can convert various cinnolines into their 1,4-dihydrocinnoline counterparts. wikipedia.org This method achieves high yields and purities with residence times of less than a minute, showcasing the remarkable efficiency of flow processing. wikipedia.org Such systems can be "telescoped," where multiple reaction steps are connected in a continuous sequence without isolating intermediates, further boosting productivity.

The ability to couple flow synthesis with in-line analytical techniques, such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), allows for real-time reaction monitoring and optimization. rsc.orgmdpi.com This integration accelerates the discovery of optimal reaction conditions and ensures consistent product quality, paving the way for automated, on-demand synthesis of cinnoline-4-carboxylate derivatives.

Exploration of Sustainable Synthesis Methodologies

Green chemistry principles are increasingly guiding synthetic strategies, and the synthesis of cinnoline-4-carboxylates is no exception. Future research will continue to prioritize the development of environmentally benign methodologies.

One of the most promising sustainable techniques is microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. researchgate.net It has been successfully applied to various steps in the synthesis of functionalized cinnolines, often providing cleaner reaction profiles. researchgate.net

Other green approaches focus on the use of eco-friendly solvents (like water or ethanol), the development of recyclable catalysts (such as magnetic nanoparticle-supported catalysts), and designing one-pot, multi-component reactions. researchgate.net Multi-component reactions are particularly atom-economical as they combine several starting materials in a single step to form a complex product, minimizing waste and operational complexity. The development of bioderived cinnoline scaffolds, for instance from starting materials like glucose and phenylhydrazine, represents a significant step towards sustainable pharmaceutical chemistry. wikipedia.org

Advanced Materials Applications (if non-biological)

While cinnoline derivatives are widely explored for their biological activity, their unique photophysical properties also make them attractive candidates for advanced materials. A significant future direction is the incorporation of the cinnoline-4-carboxylate core into functional polymers and materials for non-biological applications.

One notable example is the development of novel poly(arylene ethynylene)s (PAEs) that feature a cinnoline core within the polymer backbone. These materials have been synthesized through a combination of Richter-type cyclization and Sonogashira coupling reactions. The resulting cinnoline-containing polymers exhibit fluorescence that is highly sensitive to quenching by specific metal ions, such as Palladium (Pd²+). This property makes them promising candidates for use in optical sensors for environmental monitoring or industrial process control. The rigid, planar structure of the cinnoline unit can be exploited to create materials with unique electronic and optical characteristics suitable for applications in organic electronics and photonics.

Design of Cinnoline-Based Probes for Chemical Sensing (excluding biological sensing)

Building on their inherent fluorescence properties, cinnoline derivatives are being actively designed as specialized probes for chemical sensing. This research avenue focuses on creating molecules that can selectively detect and signal the presence of specific analytes, such as metal ions or environmentally relevant pollutants, through a measurable change in their optical properties (e.g., fluorescence intensity or color).

For example, a fluorogenic and fluorochromic probe has been developed based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. nih.gov The fluorescence of the resulting amine is strongly influenced by the solvent environment, demonstrating sensitivity to polarity. nih.gov Furthermore, the fluorescence of cinnoline-containing polymers has been shown to be effectively quenched by Pd²+ ions, indicating their potential as selective sensors for this heavy metal.

Future work in this area will involve the rational design of novel cinnoline-4-carboxylate derivatives with tailored receptor sites to achieve high selectivity and sensitivity for a wide range of non-biological analytes. By modifying the substituents on the cinnoline ring, researchers can fine-tune the electronic properties and binding affinities of the probes for target molecules.

| Probe Type | Analyte Detected | Sensing Mechanism |

| 4-Azido-6-(4-cyanophenyl)cinnoline | Chemical Environment (Polarity) | Fluorogenic/Fluorochromic effect upon reduction. nih.gov |

| Cinnoline-containing Poly(arylene ethynylene)s | Palladium (Pd²+) ions | Fluorescence quenching. |

Expansion of Mechanistic Understanding via Advanced In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. While classic mechanistic studies provide valuable insight, the expansion of advanced in situ and operando spectroscopic techniques is set to revolutionize the field.

Operando spectroscopy involves the characterization of catalytic materials during a reaction under true working conditions, simultaneously measuring both structural changes and catalytic activity. wikipedia.org Techniques such as in situ NMR, IR, Raman, and UV-Vis spectroscopy allow researchers to observe reactive intermediates, monitor catalyst behavior, and determine kinetic profiles in real-time. rsc.orgnih.gov For example, in situ FTIR spectroscopy has been used to elucidate the reaction pathways for quinoline synthesis over zeolite catalysts by identifying key intermediates adsorbed on the catalyst surface. rsc.org

Applying these advanced methods to cinnoline-4-carboxylate synthesis, such as the Richter cyclization, would provide unprecedented detail about the transformation. wikipedia.org By combining flow chemistry with in situ analysis, it is possible to precisely control reaction parameters while observing the mechanistic landscape. mdpi.com This knowledge will enable the rational design of more effective catalysts and the fine-tuning of reaction conditions to minimize byproducts and maximize the yield of desired products like Methyl Cinnoline-4-carboxylate.

Q & A

Q. What safety protocols should be prioritized when handling Methyl Cinnoline-4-carboxylate in laboratory settings?

- Methodological Answer : Researchers must use nitrile or neoprene gloves inspected for integrity before use, and a full-body chemical-resistant suit to prevent skin contact. Respiratory protection (e.g., NIOSH-approved masks) is required if aerosolization occurs. Work should be conducted in a fume hood with spill containment measures. Contaminated gloves must be disposed of as hazardous waste .

| PPE Component | Specification |

|---|---|

| Gloves | Nitrile/Neoprene, inspected pre-use |

| Body Protection | Flame-retardant antistatic suit |

| Respiratory | NIOSH-certified mask for particulates |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (using SHELX-97 for structure refinement ) with spectroscopic methods (e.g., H/C NMR). For crystallographic analysis, refine data using SHELXL for small-molecule resolution and visualize with ORTEP-III for thermal ellipsoid modeling . Cross-validate bond lengths/angles against DFT-calculated values to confirm geometric accuracy.

Q. What experimental design principles optimize synthesis reproducibility?

- Methodological Answer : Control variables such as reaction temperature, solvent polarity, and catalyst loading using a factorial design. Include negative controls (e.g., omitting the catalyst) to identify side reactions. Replicate trials ≥3 times to assess standard deviation in yield. Document raw data in appendices, with processed data (e.g., purity via HPLC) in the main text .

Advanced Research Questions

Q. How can conformational analysis of this compound’s heterocyclic ring inform reactivity studies?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify out-of-plane deviations. Calculate amplitude () and phase () parameters using crystallographic data. Compare with DFT-optimized geometries to identify energetically favorable conformers. For example:

| Conformer | (Å) | (°) | Energy (kcal/mol) |

|---|---|---|---|

| Planar | 0.00 | - | 0.0 (reference) |

| Puckered | 0.45 | 120 | -2.3 |

This reveals pseudorotation pathways impacting nucleophilic attack sites .

Q. What strategies resolve contradictions between computational and experimental data in docking studies?

- Methodological Answer : Conduct sensitivity analysis on force fields (e.g., AMBER vs. CHARMM) to identify parameter-dependent discrepancies. Validate docking poses via molecular dynamics (MD) simulations over ≥100 ns. Cross-check with crystallographic ligand-protein interaction maps. Systematic reviews of prior studies (using PRISMA guidelines) can contextualize outliers .

How can multi-technique data (e.g., XRD, NMR, MS) be integrated to address complex mechanistic questions?

- Methodological Answer : Use metadata schemas to standardize data formats (e.g., CIF for crystallography, JCAMP-DX for spectroscopy). Implement pipelines like SHELXC/D/E for automated phase matching in XRD . For NMR/MS alignment, employ tools like Mnova or OpenMS. Statistically weight datasets via Bayesian inference to prioritize high-confidence observations .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.